Cas no 1248219-01-3 ((5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine)

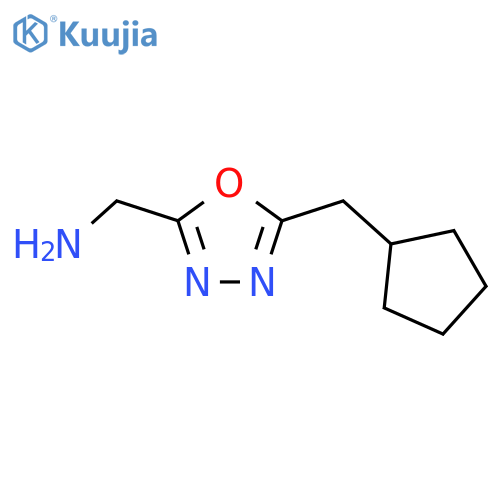

1248219-01-3 structure

商品名:(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine

CAS番号:1248219-01-3

MF:C9H15N3O

メガワット:181.234901666641

CID:829714

(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine 化学的及び物理的性質

名前と識別子

-

- (5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl)methanamine

- [5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]methanamine

- (5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine

-

- インチ: 1S/C9H15N3O/c10-6-9-12-11-8(13-9)5-7-3-1-2-4-7/h7H,1-6,10H2

- InChIKey: MAMXJAPOMWOGOF-UHFFFAOYSA-N

- ほほえんだ: O1C(CN)=NN=C1CC1CCCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 159

- トポロジー分子極性表面積: 64.9

(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2116-5g |

(5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl)methanamine |

1248219-01-3 | 95% | 5g |

$1766 | 2023-09-07 | |

| Alichem | A449040490-1g |

(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-yl)methanamine |

1248219-01-3 | 95% | 1g |

$883.05 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656028-1g |

(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-yl)methanamine |

1248219-01-3 | 98% | 1g |

¥8557.00 | 2024-08-09 | |

| Chemenu | CM318274-1g |

(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-yl)methanamine |

1248219-01-3 | 95% | 1g |

$824 | 2023-11-21 |

(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

1248219-01-3 ((5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine) 関連製品

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量